N-(4-methylcyclohexyl)methanesulfonamide

Beschreibung

BenchChem offers high-quality N-(4-methylcyclohexyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methylcyclohexyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C8H17NO2S |

|---|---|

Molekulargewicht |

191.29 g/mol |

IUPAC-Name |

N-(4-methylcyclohexyl)methanesulfonamide |

InChI |

InChI=1S/C8H17NO2S/c1-7-3-5-8(6-4-7)9-12(2,10)11/h7-9H,3-6H2,1-2H3 |

InChI-Schlüssel |

KVWFRFHLAHUTDH-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CCC(CC1)NS(=O)(=O)C |

Herkunft des Produkts |

United States |

A Comprehensive Technical Guide to the Synthesis and Characterization of N-(4-methylcyclohexyl)methanesulfonamide

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides an in-depth, field-proven methodology for the synthesis and comprehensive characterization of the model sulfonamide, N-(4-methylcyclohexyl)methanesulfonamide. The synthesis is achieved through the nucleophilic substitution reaction between 4-methylcyclohexylamine and methanesulfonyl chloride. This document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key procedural choices, from reaction setup and workup to purification. The characterization section establishes a self-validating framework, detailing the expected analytical signatures from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). All protocols and data are grounded in authoritative literature to ensure scientific integrity and reproducibility.

Synthetic Strategy and Rationale

The synthesis of N-(4-methylcyclohexyl)methanesulfonamide is most directly accomplished via the N-sulfonylation of 4-methylcyclohexylamine. This reaction represents a cornerstone transformation in medicinal chemistry for creating the highly stable sulfonamide functional group.[1] The core of this synthesis is the reaction between an amine nucleophile and an electrophilic sulfonyl chloride.

Retrosynthetic Analysis:

The target molecule is disconnected at the sulfur-nitrogen (S-N) bond. This reveals two readily available starting materials: 4-methylcyclohexylamine, which provides the nucleophilic amine, and methanesulfonyl chloride (MsCl), which serves as the electrophilic "mesyl" group donor.[2]

Causality in Reagent Selection:

-

Methanesulfonyl Chloride (MsCl): Chosen for its high reactivity, the electrophilic sulfur atom is readily attacked by the amine.[1] Its simple methyl group provides a clean spectroscopic handle for characterization.

-

4-Methylcyclohexylamine: A primary aliphatic amine that serves as a potent nucleophile. For this guide, we will consider the use of trans-4-methylcyclohexylamine to yield a single diastereomer, simplifying characterization. The trans isomer is commercially available and can also be synthesized.[3][4]

-

Base (Triethylamine, Et₃N): The reaction liberates one equivalent of hydrochloric acid (HCl). A non-nucleophilic organic base is essential to neutralize this acid, driving the reaction to completion.[1] Using a base like triethylamine prevents the protonation of the starting amine (which would render it non-nucleophilic) and avoids competing with the desired nucleophilic attack on the MsCl.

-

Solvent (Dichloromethane, DCM): An anhydrous, aprotic solvent is required to prevent the highly reactive MsCl from hydrolyzing.[1][2] DCM is an excellent choice due to its ability to dissolve the reactants and its relative inertness under the reaction conditions.

Reaction Scheme

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 3. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]

- 4. CAS 2523-55-9: trans-4-Methylcyclohexylamine | CymitQuimica [cymitquimica.com]

Comprehensive Technical Guide on N-(4-methylcyclohexyl)methanesulfonamide: Structural Properties, Synthesis, and Pharmacological Utility

Executive Summary

In modern medicinal chemistry, the strategic assembly of well-characterized pharmacophores is essential for developing high-affinity, metabolically stable therapeutics. N-(4-methylcyclohexyl)methanesulfonamide represents a highly versatile structural motif that combines the robust hydrogen-bonding capacity of a methanesulfonamide group with the conformationally restricted, lipophilic bulk of a 4-methylcyclohexyl ring.

As a Senior Application Scientist, I have structured this whitepaper to provide a deep dive into the physicochemical profiling, bioisosteric utility, and bench-validated synthetic methodologies for this compound. This guide is designed to equip researchers and drug development professionals with the mechanistic understanding required to leverage this molecule in hit-to-lead optimization and library synthesis.

Physicochemical and Computational Profiling

Understanding the quantitative properties of a building block is the first step in predicting its behavior in biological systems. The methanesulfonamide moiety significantly influences the polar surface area, while the cycloalkane ring dictates the partition coefficient (LogP).

Below is a consolidated table of the core physicochemical and computational data for N-(4-methylcyclohexyl)methanesulfonamide.

| Property | Value | Scientific Implication |

| Molecular Formula | C₈H₁₇NO₂S | Defines the stoichiometric baseline for synthesis. |

| Molecular Weight | 191.29 g/mol | Low molecular weight; ideal for Fragment-Based Drug Discovery (FBDD). |

| Topological Polar Surface Area (TPSA) | 54.6 Ų | Excellent for membrane permeability; well within the Lipinski limit (<140 Ų). |

| Hydrogen Bond Donors | 1 (N-H) | Capable of donating a hydrogen bond to kinase hinge regions or receptor backbones. |

| Hydrogen Bond Acceptors | 2 (S=O) | The sulfonyl oxygens act as strong hydrogen bond acceptors. |

| Rotatable Bonds | 2 | Low conformational entropy penalty upon target binding. |

| Predicted LogP | ~1.8 - 2.2 | Optimal lipophilicity for oral bioavailability and passive cellular diffusion. |

Structural Significance and Bioisosterism

The architectural value of N-(4-methylcyclohexyl)methanesulfonamide lies in its dual nature: it acts simultaneously as a polar anchor and a hydrophobic wedge.

The Methanesulfonamide Pharmacophore

The methanesulfonamide functional group (-NHSO₂CH₃) is a well-established classical bioisostere for carboxylic acids and phenols[1][2]. Replacing a carboxylic acid with a methanesulfonamide often improves pharmacokinetic properties, such as metabolic stability and membrane permeability, while maintaining the necessary hydrogen-bonding interactions at the target site[3]. The nitrogen proton is mildly acidic (pKa ~ 10), allowing it to act as a potent hydrogen bond donor, while the strong electron-withdrawing nature of the sulfonyl group provides two highly directional oxygen acceptors[1].

The 4-Methylcyclohexyl Domain

The 4-methylcyclohexyl ring provides a conformationally restricted lipophilic domain. Unlike flexible alkyl chains, the cyclohexane chair conformation projects the methyl group into specific spatial vectors. Depending on whether the starting amine is the cis or trans isomer, the methyl group will occupy either an axial or equatorial position. This stereochemical trajectory is critical for optimizing Van der Waals interactions within deep, hydrophobic receptor pockets, a strategy frequently employed in the design of COX-2 inhibitors and multi-kinase modulators[1][4].

Pharmacophore binding model highlighting polar and hydrophobic target interactions.

Synthetic Methodology & Validation

To synthesize N-(4-methylcyclohexyl)methanesulfonamide with high yield and purity, a nucleophilic acyl substitution approach is utilized. The protocol below is engineered as a self-validating system , ensuring that each step has a built-in chemical logic and verification checkpoint.

Reagents Required

-

Nucleophile: 4-Methylcyclohexan-1-amine (1.0 eq)

-

Electrophile: Methanesulfonyl chloride (MsCl) (1.1 eq)

-

Base: Triethylamine (TEA) (1.5 eq)

-

Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Experimental Protocol

Step 1: Preparation of the Reaction Matrix Dissolve 4-methylcyclohexan-1-amine and TEA in anhydrous DCM under an inert nitrogen atmosphere. Cool the reaction flask to 0°C using an ice bath.

-

Causality: Anhydrous conditions are mandatory because moisture rapidly hydrolyzes MsCl into methanesulfonic acid, destroying the electrophile. The 0°C environment mitigates the highly exothermic nature of the subsequent addition, preventing the formation of undesired N,N-disulfonylated byproducts.

Step 2: Electrophilic Addition Add methanesulfonyl chloride dropwise over 15–30 minutes to the cooled solution.

-

Causality: Dropwise addition controls the local concentration of the highly reactive electrophile, ensuring the mono-alkylation pathway is kinetically favored.

Step 3: Reaction Propagation and Self-Validation Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2–4 hours.

-

Self-Validating Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC). Use a Ninhydrin stain to track the primary amine starting material. The starting material will stain a deep purple/blue. The disappearance of this spot confirms the complete consumption of the nucleophile, as the resulting secondary sulfonamide product will not react strongly with Ninhydrin.

Step 4: Quench and Differential Workup Quench the reaction by adding distilled water. Transfer to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Causality: The 1M HCl wash is a critical purification step. It protonates any unreacted 4-methylcyclohexylamine and the excess TEA, converting them into water-soluble hydrochloride salts that are easily partitioned into the aqueous waste. The NaHCO₃ wash neutralizes any residual acid.

Step 5: Isolation Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(4-methylcyclohexyl)methanesulfonamide. Purify via recrystallization or silica gel chromatography if necessary.

Synthesis workflow of N-(4-methylcyclohexyl)methanesulfonamide via nucleophilic substitution.

References[1] Title: biological activity of methanesulfonamide derivatives - Benchchem

Sources

Spectroscopic Characterization of N-(4-methylcyclohexyl)methanesulfonamide: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for the compound N-(4-methylcyclohexyl)methanesulfonamide. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who are working with or synthesizing similar sulfonamide-containing molecules. This document will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation of this target molecule.

Introduction: The Importance of Spectroscopic Analysis

N-(4-methylcyclohexyl)methanesulfonamide is a sulfonamide derivative. The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents.[1][2][3] Accurate and unambiguous structural confirmation is a critical step in the synthesis and quality control of such compounds. Spectroscopic techniques provide a non-destructive and highly informative means to probe the molecular architecture, offering insights into connectivity, functional groups, and overall structure. This guide will illustrate the application of key spectroscopic methods to confirm the identity and purity of N-(4-methylcyclohexyl)methanesulfonamide.

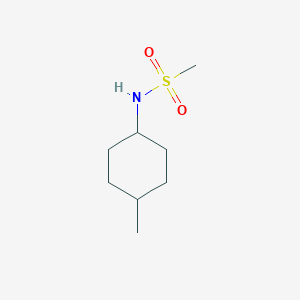

Molecular Structure and Isomerism

N-(4-methylcyclohexyl)methanesulfonamide can exist as cis and trans diastereomers due to the substitution pattern on the cyclohexane ring. The spatial orientation of the methanesulfonamide group relative to the methyl group will influence the chemical environment of the atoms and, consequently, their spectroscopic signatures. This guide will consider both isomers in the interpretation of the predicted spectra.

Caption: Molecular Structure of N-(4-methylcyclohexyl)methanesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Sample Preparation

Objective: To prepare a high-quality sample of N-(4-methylcyclohexyl)methanesulfonamide for ¹H and ¹³C NMR analysis.

Materials:

-

N-(4-methylcyclohexyl)methanesulfonamide (5-10 mg)

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tube (5 mm)

-

Pipette and vial

Procedure:

-

Accurately weigh 5-10 mg of the sulfonamide sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial.[4] The choice of solvent can affect chemical shifts.[5]

-

Gently swirl or vortex the vial to ensure complete dissolution of the sample.

-

Transfer the solution to a clean NMR tube.

-

Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information about the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (multiplicity).

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.5 - 5.5 | Broad Singlet | 1H | N-H | The proton attached to the nitrogen will be a broad singlet due to quadrupole broadening from the nitrogen and exchange with any trace water. Its chemical shift is highly dependent on solvent and concentration. |

| ~3.0 - 3.5 | Multiplet | 1H | CH -N | The proton on the carbon attached to the nitrogen will be shifted downfield due to the electron-withdrawing effect of the sulfonamide group. Its multiplicity will be complex due to coupling with adjacent ring protons. |

| 2.95 | Singlet | 3H | S-CH₃ | The methyl group attached to the sulfur will appear as a sharp singlet as it has no adjacent protons to couple with. |

| ~1.0 - 2.2 | Multiplets | 9H | Cyclohexyl CH & CH₂ | The remaining protons on the cyclohexane ring will appear as a series of complex multiplets in the aliphatic region. |

| ~0.9 | Doublet | 3H | C-CH₃ | The methyl group on the cyclohexane ring will appear as a doublet, being split by the adjacent methine proton. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~55 - 60 | C H-N | The carbon atom directly bonded to the nitrogen of the sulfonamide group is expected to be the most downfield of the aliphatic carbons due to the strong deshielding effect of the nitrogen. |

| ~40 - 45 | S-C H₃ | The carbon of the methyl group attached to the sulfur atom. |

| ~30 - 40 | Cyclohexyl C H & C H₂ | The remaining carbons of the cyclohexane ring will appear in this region. The exact chemical shifts will depend on their position relative to the substituents and the stereochemistry of the ring. |

| ~20 - 25 | C-C H₃ | The carbon of the methyl group on the cyclohexane ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups within a molecule.

Experimental Protocol: IR Sample Preparation (KBr Pellet)

Objective: To prepare a solid-state sample of N-(4-methylcyclohexyl)methanesulfonamide for IR analysis.

Materials:

-

N-(4-methylcyclohexyl)methanesulfonamide (1-2 mg)

-

Potassium bromide (KBr), IR grade (~100 mg)

-

Agate mortar and pestle

-

Pellet press

Procedure:

-

Gently grind a small amount of KBr in an agate mortar to create a fine powder.

-

Add 1-2 mg of the sulfonamide sample to the mortar.

-

Thoroughly grind the sample and KBr together until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder to the pellet press die.

-

Apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.

-

Carefully remove the pellet and place it in the sample holder of the IR spectrometer.

Predicted IR Absorption Bands

The IR spectrum of N-(4-methylcyclohexyl)methanesulfonamide is expected to show characteristic absorption bands for the sulfonamide and alkyl groups.[4]

| Predicted Frequency (cm⁻¹) | Vibration | Functional Group |

| ~3250 - 3350 | N-H stretch | Sulfonamide (N-H) |

| ~2850 - 2960 | C-H stretch | Cyclohexyl and Methyl (C-H) |

| ~1320 - 1350 | S=O asymmetric stretch | Sulfonamide (SO₂) |

| ~1140 - 1160 | S=O symmetric stretch | Sulfonamide (SO₂) |

| ~900 - 930 | S-N stretch | Sulfonamide (S-N) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation.[4]

Experimental Protocol: Sample Preparation for Electrospray Ionization (ESI)

Objective: To prepare a dilute solution of N-(4-methylcyclohexyl)methanesulfonamide for ESI-MS analysis.

Materials:

-

N-(4-methylcyclohexyl)methanesulfonamide (~1 mg)

-

Methanol or acetonitrile (HPLC grade)

-

Vial and pipette

Procedure:

-

Prepare a stock solution of the sample by dissolving approximately 1 mg in 1 mL of methanol or acetonitrile.[6]

-

Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

-

The sample is now ready for direct infusion or injection into an LC-MS system.

Predicted Mass Spectrum

In a positive ion mode ESI-MS experiment, the protonated molecule [M+H]⁺ is expected to be observed.

| Predicted m/z | Ion |

| 194.1 | [M+H]⁺ |

Fragmentation Pathway:

The fragmentation of N-(4-methylcyclohexyl)methanesulfonamide in the mass spectrometer can provide further structural information. A likely fragmentation pathway involves the cleavage of the C-N bond or the S-N bond.

Caption: Predicted Fragmentation Pathway for N-(4-methylcyclohexyl)methanesulfonamide.

Data Integration and Structural Confirmation

The definitive structural confirmation of N-(4-methylcyclohexyl)methanesulfonamide is achieved by integrating the data from all three spectroscopic techniques.

Caption: Workflow for Spectroscopic Data Integration.

The ¹H and ¹³C NMR data will establish the carbon-hydrogen backbone and the connectivity of the molecule. The IR spectrum will confirm the presence of the key sulfonamide functional group through its characteristic N-H and S=O stretching vibrations. Finally, the mass spectrum will verify the molecular weight of the compound and provide supporting structural information through its fragmentation pattern. The consistency across all these datasets provides a high degree of confidence in the assigned structure.

Conclusion

This technical guide has outlined the principles and expected spectroscopic data for the characterization of N-(4-methylcyclohexyl)methanesulfonamide using NMR, IR, and MS. By following the detailed experimental protocols and utilizing the interpretive guidance provided, researchers can confidently identify and characterize this and structurally related sulfonamide compounds. The synergistic use of these analytical techniques is indispensable for ensuring the quality and integrity of synthesized molecules in a research and development setting.

References

- A Comparative Spectroscopic Analysis of Sulfonamide Isomers: A Guide for Researchers - Benchchem. (n.d.).

- The Shapes of Sulfonamides: A Rotational Spectroscopy Study. (2022, April 28).

- A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. (2007).

- A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. (2007, September 15).

- identifying and characterizing byproducts in N-cyclohexyl-4-methoxybenzenesulfonamide synthesis - Benchchem. (n.d.).

- NMR Solvent Data Chart. (n.d.).

Sources

- 1. cris.unibo.it [cris.unibo.it]

- 2. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]

- 3. A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. chem.washington.edu [chem.washington.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Stereoselective Synthesis and Isolation of cis- and trans-N-(4-Methylcyclohexyl)methanesulfonamide

Executive Summary

The synthesis of highly specific, conformationally restricted sulfonamides is a cornerstone of modern medicinal chemistry. The 4-methylcyclohexyl moiety, in particular, serves as a critical structural motif in the development of highly selective neuro-active compounds. This whitepaper provides an in-depth, self-validating technical guide for the stereoretentive synthesis and chromatographic resolution of the cis and trans isomers of N-(4-methylcyclohexyl)methanesulfonamide. By detailing the mechanistic causality behind reagent selection and providing rigorous analytical validation parameters, this guide equips researchers to achieve high-purity diastereomeric separation.

Pharmacological Context & Rationale

Substituted cyclohexylamines and their sulfonamide derivatives are heavily utilized in the design of central nervous system (CNS) therapeutics. The spatial orientation of the 1,4-substituents on the cyclohexane ring dramatically influences receptor binding affinity and pharmacokinetic profiles. For instance, the cis/trans stereochemistry of 4-methylcyclohexyl derivatives is a defining factor in the efficacy of 1[1] [1] and2[2] [2]. In radioligand development for PET imaging, the cis-configuration often demonstrates superior binding affinity compared to its trans-counterpart, necessitating rigorous stereocontrol and diastereomeric resolution during synthesis[3] [3].

Mechanistic Causality & Stereochemical Dynamics

Nucleophilic Acyl Substitution & Stereoretention

The synthesis proceeds via a nucleophilic substitution at the sulfur atom of methanesulfonyl chloride (MsCl). Because the reaction exclusively involves the exocyclic nitrogen atom's lone pair attacking the electrophilic sulfur, the C–N bond remains intact. Consequently, the reaction is strictly stereoretentive . A trans-amine will yield a trans-sulfonamide, and a cis-amine will yield a cis-sulfonamide.

Figure 1: Conformational pathways demonstrating strict stereoretention during the sulfonylation reaction.

Conformational Analysis

The basis for the chromatographic separation of the resulting diastereomers lies in their distinct 3D conformations:

-

trans-Isomer: The 1,4-substituents are on opposite faces of the ring. In the chair conformation, this allows both the methyl and the methanesulfonamide groups to occupy the sterically favored equatorial positions (diequatorial). This symmetry generally results in a lower dipole moment.

-

cis-Isomer: The 1,4-substituents are on the same face, forcing an axial-equatorial relationship. Because the methyl group has a higher A-value (~1.7 kcal/mol) than the amino/sulfonamide group, the methyl group locks into the equatorial position, forcing the highly polar sulfonamide group into the axial position. This exposed axial dipole increases interaction with the stationary phase (silica), typically resulting in a lower Rf value.

Experimental Methodology: A Self-Validating Protocol

The following protocol details the synthesis from a commercially available cis/trans mixture of 4-methylcyclohexylamine, followed by diastereomeric resolution.

Figure 2: Experimental workflow for the synthesis and separation of the sulfonamide isomers.

Phase 1: Reaction Assembly & Sulfonylation

-

Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 4-methylcyclohexylamine (10.0 mmol, 1.0 equiv, cis/trans mixture) in anhydrous dichloromethane (DCM) (50 mL).

-

Base Addition: Add triethylamine (Et 3 N) (15.0 mmol, 1.5 equiv).

-

Causality: Et 3 N acts as an acid scavenger. Without it, the generated HCl byproduct would protonate the starting amine, forming an insoluble, unreactive hydrochloride salt and capping the theoretical yield at 50%.

-

-

Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Electrophile Addition: Add methanesulfonyl chloride (MsCl) (11.0 mmol, 1.1 equiv) dropwise over 15 minutes.

-

Causality: Sulfonylation of aliphatic amines is highly exothermic. Dropwise addition at 0 °C prevents thermal runaway and strictly suppresses the formation of the N,N-dimesyl (bis-sulfonamide) impurity.

-

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C), stirring for 2 hours.

-

In-Process Validation (TLC): Monitor via TLC (Hexane:EtOAc 3:1). The starting amine is UV-inactive but stains strongly with ninhydrin (purple). The product is weakly UV-active and stains brown with iodine. Complete consumption of the ninhydrin-active baseline spot validates reaction completion.

Phase 2: Quench & Self-Validating Workup

-

Quench: Dilute the reaction mixture with DCM (50 mL) and wash with 1N aqueous HCl (2 × 30 mL).

-

Validation System: The acidic wash selectively protonates any residual starting amine and Et 3 N, partitioning them entirely into the aqueous layer. The organic layer is now validated to contain only the neutral sulfonamide and trace non-polar impurities.

-

-

Neutralization: Wash the organic layer with saturated aqueous NaHCO 3 (30 mL) to neutralize residual acid, followed by brine (30 mL).

-

Drying: Dry over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure to yield the crude diastereomeric mixture as a viscous oil or off-white solid.

Phase 3: Diastereomeric Resolution

-

Chromatography: Load the crude mixture onto a silica gel column. Elute with a gradient of Hexane:Ethyl Acetate (9:1 → 3:1).

-

Isolation: The trans-isomer (diequatorial, less polar) elutes first. The cis-isomer (axial-equatorial, more polar) elutes second. Collect, pool, and concentrate the respective fractions.

Analytical Validation & Data Presentation

To validate the successful separation of the isomers, 1 H NMR spectroscopy is the definitive analytical tool. The splitting pattern of the carbinyl-like proton (H-1, the proton on the carbon attached to the nitrogen) unambiguously determines the stereochemistry.

| Analytical Parameter | trans-Isomer (Fraction 1) | cis-Isomer (Fraction 2) |

| Conformation | Diequatorial | Axial-Equatorial |

| H-1 Position | Axial | Equatorial |

| H-1 1 H NMR Signal | ~3.1 ppm (tt, J = 11.5, 3.5 Hz) | ~3.4 ppm (m, J = 3.0 - 4.5 Hz) |

| NMR Causality | Axial H-1 couples with 2 adjacent axial protons (large J) and 2 equatorial protons (small J). | Equatorial H-1 couples with adjacent protons using only small J values (eq-eq and eq-ax). |

| TLC Retention ( Rf ) | ~0.45 (in 3:1 Hexane/EtOAc) | ~0.35 (in 3:1 Hexane/EtOAc) |

| Dipole Moment | Lower (Symmetric equatorial groups) | Higher (Exposed axial sulfonamide) |

Validation Checkpoint: If the 1 H NMR spectrum of the isolated product shows a broad triplet of triplets (tt) with a large coupling constant (>10 Hz) around 3.1 ppm, the researcher has successfully isolated the trans-isomer. A narrow multiplet confirms the cis-isomer.

References

-

CB2-Selective Cannabinoid Receptor Ligands: Synthesis, Pharmacological Evaluation, and Molecular Modeling Investigation of 1,8-Naphthyridin-2(1H)-one-3-carboxamides. National Institutes of Health (PMC). Available at:[Link]

-

Discovery of N'-benzyl-3-chloro-N-((1S,3R,4R)-3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)cyclohexyl)benzenesulfonamide as a novel selective KOR ligand. PubMed (NIH). Available at:[Link]

-

Structure-Based Design, Optimization and Development of [18F]LU13, a novel radioligand for CB2R Imaging in the Brain with PET. Helmholtz-Zentrum Dresden-Rossendorf (HZDR). Available at:[Link]

Sources

The Multifaceted Mechanisms of Action of N-Cycloalkyl Methanesulfonamide Compounds: A Technical Guide for Researchers

Introduction

The N-cycloalkyl methanesulfonamide moiety represents a versatile and increasingly significant scaffold in modern medicinal chemistry. Compounds bearing this functional group have demonstrated a remarkable breadth of biological activities, engaging with a diverse array of molecular targets to elicit a range of therapeutic effects. This technical guide provides an in-depth exploration of the core mechanisms of action associated with N-cycloalkyl methanesulfonamide compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their engagement with key physiological and pathological pathways. Our analysis will delve into specific examples, detailing the molecular interactions, downstream signaling consequences, and the experimental methodologies used to elucidate these mechanisms.

The inherent value of the N-cycloalkyl methanesulfonamide group lies in its unique combination of physicochemical properties. The sulfonamide group can act as a hydrogen bond donor and acceptor, while the cycloalkyl substituent provides a lipophilic handle to probe hydrophobic pockets within target proteins. This duality allows for fine-tuning of potency, selectivity, and pharmacokinetic properties, making it a privileged scaffold in the design of novel therapeutic agents. This guide will be structured around the major classes of biological targets modulated by these compounds, providing a clear and logical framework for understanding their diverse pharmacological profiles.

Enzyme Inhibition: A Primary Modality of Action

A predominant mechanism through which N-cycloalkyl methanesulfonamide compounds exert their effects is through the direct inhibition of key enzymes implicated in various disease states. The specific nature of the cycloalkyl group and the overall molecular architecture of the compound dictate the target enzyme and the potency of inhibition.

HMG-CoA Reductase Inhibition and Cholesterol Synthesis

A notable example of N-cycloalkyl methanesulfonamides acting as potent enzyme inhibitors is in the context of cholesterol biosynthesis. Certain derivatives have been identified as highly effective inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway.

One such compound, Monocalcium bis(+)-7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methanesulfonylaminopyrimidin)-5-yl]-(3R,5S)-dihydroxy-(E)-6-heptenoate, demonstrated significantly greater potency than lovastatin in in-vitro assays[1]. The mechanism of action involves competitive binding to the active site of HMG-CoA reductase, preventing the binding of the endogenous substrate, HMG-CoA. This inhibition leads to a reduction in the synthesis of mevalonate, a crucial precursor for cholesterol and other isoprenoids.

Experimental Protocol: In Vitro HMG-CoA Reductase Inhibition Assay

A standard method to determine the inhibitory potential of N-cycloalkyl methanesulfonamide compounds against HMG-CoA reductase involves a spectrophotometric assay.

-

Enzyme Preparation: Purified recombinant human HMG-CoA reductase is obtained.

-

Reaction Mixture: A reaction buffer is prepared containing a suitable pH buffer (e.g., potassium phosphate), a reducing agent (e.g., dithiothreitol), and NADPH.

-

Inhibitor Addition: The test N-cycloalkyl methanesulfonamide compound is dissolved in a suitable solvent (e.g., DMSO) and added to the reaction mixture at various concentrations.

-

Initiation of Reaction: The reaction is initiated by the addition of the substrate, HMG-CoA.

-

Measurement: The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Inhibition of the mevalonate pathway by N-cycloalkyl methanesulfonamides.

Cyclooxygenase-2 (COX-2) Inhibition and Anti-inflammatory Action

The selective inhibition of cyclooxygenase-2 (COX-2) is a well-established strategy for the development of anti-inflammatory drugs with an improved gastrointestinal safety profile compared to non-selective NSAIDs. Certain N-cycloalkyl methanesulfonamide derivatives have been designed as potent and selective COX-2 inhibitors[2].

The mechanism involves the insertion of the methanesulfonamide group into a secondary pocket of the COX-2 active site, a feature not present in the COX-1 isoform. This interaction is often stabilized by hydrogen bonding with key amino acid residues, such as Arg513, leading to the selective blockade of prostaglandin synthesis by COX-2[2].

Table 1: COX-2 Inhibitory Activity of a Representative N-cycloalkyl Methanesulfonamide

| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| (Z)-1,2-diphenyl-1-(4-methanesulfonamidophenyl)oct-1-ene | 0.03 | >100 | >3,333 |

Data sourced from a study on novel COX-2 inhibitors[2].

Carbonic Anhydrase Inhibition

The sulfonamide moiety is a classic zinc-binding group, making it a cornerstone in the design of carbonic anhydrase (CA) inhibitors. N-cycloalkyl methanesulfonamides are no exception, with various derivatives showing potent inhibition of different CA isoforms. The primary mechanism involves the coordination of the sulfonamide nitrogen to the zinc ion in the enzyme's active site, displacing a water molecule or hydroxide ion that is crucial for the catalytic cycle. The cycloalkyl group can then interact with hydrophobic residues in the active site cleft, influencing isoform selectivity and overall potency. Molecular docking studies have been instrumental in visualizing these binding modes[3][4].

Acetylcholinesterase (AChE) and α-Glucosidase Inhibition

Emerging research has identified N-substituted sulfonamides, including those with cycloalkyl groups, as inhibitors of enzymes relevant to neurodegenerative diseases and diabetes. Some compounds have demonstrated inhibitory activity against both acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine, and α-glucosidase, an enzyme involved in carbohydrate digestion[5]. The mechanism of inhibition for AChE can involve interactions with both the catalytic and peripheral anionic sites of the enzyme.

Modulation of Cellular Signaling Pathways in Cancer

N-cycloalkyl methanesulfonamide compounds have shown significant promise as anticancer agents by targeting key signaling pathways that are often dysregulated in cancer cells.

Inhibition of the Hypoxia-Inducible Factor-1 (HIF-1) Pathway

Solid tumors often develop regions of low oxygen, a condition known as hypoxia. Cancer cells adapt to this environment by activating the Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway, which promotes angiogenesis, glycolysis, and cell survival[6]. Some N-cycloalkyl methanesulfonamides have been developed as inhibitors of the HIF-1 pathway[6].

The proposed mechanism of action for some of these compounds is the disruption of the formation of the transcriptional complex between HIF-1α, HIF-1β, and the co-activator p300/CBP[6]. By binding to the CH1 domain of p300/CBP, these compounds can prevent the assembly of the functional HIF-1 transcriptional machinery, thereby inhibiting the expression of downstream target genes essential for tumor survival and progression.

Caption: Inhibition of the HIF-1 signaling pathway.

Experimental Workflow: HIF-1 Reporter Gene Assay

This cell-based assay is used to screen for inhibitors of the HIF-1 signaling pathway.

-

Cell Line: A cancer cell line (e.g., human glioma LN229) is stably transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of the Hypoxia Response Element (HRE).

-

Cell Seeding: The cells are seeded into multi-well plates.

-

Compound Treatment: The cells are treated with various concentrations of the N-cycloalkyl methanesulfonamide test compounds.

-

Hypoxic Conditions: The plates are incubated under hypoxic conditions (e.g., 1% O2) for a specified period (e.g., 16-24 hours) to induce HIF-1 activity. A parallel set of plates is incubated under normoxic conditions as a control.

-

Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer.

-

Data Analysis: The reduction in luciferase activity in the presence of the compound under hypoxic conditions, relative to the vehicle control, indicates inhibition of the HIF-1 pathway.

Inhibition of Cyclin-Dependent Kinases (CDKs)

The cell cycle is a tightly regulated process controlled by cyclin-dependent kinases (CDKs) and their cyclin partners. Dysregulation of CDK activity is a hallmark of many cancers, making CDKs attractive targets for cancer therapy. A class of 2,4-diamino-5-ketopyrimidines, which includes a methanesulfonylpiperidine moiety (a type of N-cycloalkyl methanesulfonamide), has been identified as potent and selective ATP-competitive inhibitors of CDK1, CDK2, and CDK4[7].

These compounds bind to the ATP-binding pocket of the CDKs, preventing the phosphorylation of key substrates required for cell cycle progression. This leads to cell cycle arrest and, ultimately, apoptosis in cancer cells. X-ray crystallography has confirmed the binding mode of these inhibitors within the CDK2 active site[7].

Table 2: CDK Inhibitory Activity of a Representative Methanesulfonylpiperidine Compound (R547)

| Target | Ki (µM) |

| CDK1 | 0.001 |

| CDK2 | 0.003 |

| CDK4 | 0.001 |

Data sourced from a study on the discovery of R547[7].

Receptor Antagonism and Ligand Binding

In addition to enzyme inhibition, N-cycloalkyl methanesulfonamides have been developed as ligands that modulate the function of various cell surface and intracellular receptors.

Neurokinin-2 (NK2) Receptor Antagonism

The neurokinin-2 (NK2) receptor is a G-protein coupled receptor (GPCR) involved in inflammatory responses and smooth muscle contraction. A series of 1-alkyl-5-(3,4-dichlorophenyl)-5-{2-[(3-substituted)-1-azetidinyl]ethyl}-2-piperidones with N-cycloalkylmethyl substitutions were investigated as selective NK2 receptor antagonists[8]. The structure-activity relationship (SAR) studies revealed that increasing the cycloalkyl ring size from three to seven carbons generally correlated with increased potency[8]. These compounds act as competitive antagonists, binding to the NK2 receptor and preventing the binding of the endogenous ligand, neurokinin A.

Endothelin-A (ETA) Receptor Antagonism

The endothelin-A (ETA) receptor is another GPCR implicated in vasoconstriction and cell proliferation. Biphenylsulfonamide derivatives have been developed as potent and selective ETA receptor antagonists for potential use in treating congestive heart failure[9]. The N-(3,4-dimethyl-5-isoxazolyl)sulfonamide moiety is a key feature of these compounds, and while not strictly a cycloalkyl group, the principles of probing specific receptor pockets apply.

Sigma Receptor Ligands

Sigma receptors are a unique class of intracellular proteins that have been implicated in a variety of cellular functions and are targets for the treatment of neurological disorders and cancer. N-Alkyl-substituted derivatives of cis-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamines have been synthesized and shown to have very high affinity for sigma receptors[10]. The cis configuration of the substituents on the cyclohexane ring was found to be crucial for high-affinity binding[10].

Cannabinoid Type 2 Receptor (CB2R) Ligands

The cannabinoid type 2 receptor (CB2R) is primarily expressed in the immune system and is a target for anti-inflammatory and immunomodulatory therapies. N-[1,3-dialkyl(aryl)-2-oxoimidazolidin-4-ylidene]-aryl(alkyl)sulfonamides have been identified as a novel class of selective CB2R ligands[11]. These compounds can act as agonists, activating the receptor and initiating downstream signaling cascades.

Conclusion

The N-cycloalkyl methanesulfonamide scaffold is a remarkably versatile platform for the design of biologically active molecules. As this guide has detailed, these compounds can function as potent enzyme inhibitors, modulators of critical cellular signaling pathways, and high-affinity receptor ligands. Their mechanisms of action are diverse, spanning the inhibition of cholesterol synthesis, anti-inflammatory effects through COX-2 and carbonic anhydrase inhibition, anticancer activity via the disruption of the HIF-1 and CDK pathways, and the antagonism of key GPCRs.

The continued exploration of the structure-activity relationships of N-cycloalkyl methanesulfonamides, aided by computational modeling and advanced biochemical and cell-based assays, will undoubtedly lead to the discovery of new therapeutic agents with improved potency, selectivity, and safety profiles. The insights provided in this technical guide are intended to serve as a valuable resource for researchers dedicated to harnessing the full potential of this important chemical class in drug discovery and development.

References

-

Watanabe, M., Koike, H., et al. (1997). Synthesis and Biological Activity of Methanesulfonamide Pyrimidine- And N-methanesulfonyl Pyrrole-Substituted 3,5-dihydroxy-6-heptenoates, a Novel Series of HMG-CoA Reductase Inhibitors. Bioorganic & Medicinal Chemistry, 5(2), 437-444. [Link]

-

Hotha, S., et al. (2022). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry. [Link]

-

Knaus, E. E., et al. (2005). Design and synthesis of (Z)-1,2-diphenyl-1-(4-methanesulfonamidophenyl)alk-1-enes and (Z)-1-(4-azidophenyl)-1,2-diphenylalk-1-enes: novel inhibitors of cyclooxygenase-2 (COX-2) with anti-inflammatory and analgesic activity. Journal of Medicinal Chemistry, 48(2), 527-537. [Link]

-

Tidmore, J. K., et al. (2012). Design and in vitro activities of N-alkyl-N-[(8-R-2,2-dimethyl-2H-chromen-6-yl)methyl]heteroarylsulfonamides, novel small molecule Hypoxia Inducible Factor-1 (HIF-1) pathway inhibitors and anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 22(12), 3951-3955. [Link]

-

de Oliveira, M. R., et al. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC Advances, 10(14), 8163-8175. [Link]

-

Sodano, F., et al. (2018). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. ACS Medicinal Chemistry Letters, 9(12), 1228-1233. [Link]

-

Mente, S., et al. (2017). N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. European Journal of Medicinal Chemistry, 142, 268-290. [Link]

-

Swain, C. J., et al. (2002). Structure−Activity Relationships of 1-Alkyl-5-(3,4-dichlorophenyl)- 5-{2-[(3-substituted)-1-azetidinyl]ethyl}-2-piperidones. 1. Selective Antagonists of the Neurokinin-2 Receptor. Journal of Medicinal Chemistry, 45(22), 4829-4840. [Link]

-

Khan, I., et al. (2020). Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). ARC Journal of Pharmaceutical Sciences, 6(4), 1-13. [Link]

-

Zhang, Y., et al. (2022). Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products. Frontiers in Pharmacology, 13, 1008200. [Link]

-

Wang, X., et al. (2019). Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer. Frontiers in Oncology, 9, 1227. [Link]

-

Chu, X. J., et al. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549-6560. [Link]

-

Bielenica, A., et al. (2023). Synthesis and Biological Evaluation of Chalconesulfonamides: En Route to Proapoptotic Agents with Antiestrogenic Potency. Molecules, 28(1), 1. [Link]

-

Wimmer, N., et al. (2022). Cycloalkyl Groups as Building Blocks of Artificial Carbohydrate Receptors: Studies with Macrocycles Bearing Flexible Side-Arms. International Journal of Molecular Sciences, 23(22), 13813. [Link]

-

Sobańska, A. W., et al. (2022). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Molecules, 27(13), 3986. [Link]

-

El-Sayed, M. A. A., et al. (2026). Design, green synthesis and biological evaluation of fluorinated N-acyl sulfonamides as novel anti-inflammatory agents: an in vivo and in silico study. RSC Advances. [Link]

-

Wang, H., et al. (2008). Synthesis and Biological Activities of 2-oxocycloalkylsulfonamides. Journal of Agricultural and Food Chemistry, 56(9), 3214-3220. [Link]

-

Akocak, S., et al. (2023). Novel beta-lactam substituted benzenesulfonamides: in vitro enzyme inhibition, cytotoxic activity and in silico interactions. Journal of Biomolecular Structure and Dynamics, 1-15. [Link]

-

Pomepui, P., et al. (2022). Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. RSC Medicinal Chemistry, 13(10), 1237-1249. [Link]

-

Murugesan, N., et al. (2000). Biphenylsulfonamide Endothelin Receptor Antagonists. 2. Discovery of 4'-oxazolyl Biphenylsulfonamides as a New Class of Potent, Highly Selective ET(A) Antagonists. Journal of Medicinal Chemistry, 43(16), 3127-3136. [Link]

-

Bagheraliev, I., et al. (2022). Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities. Signal Transduction and Targeted Therapy, 7(1), 1-32. [Link]

-

Lindsley, C. W., et al. (2018). Discovery of 4-(5-Membered)Heteroarylether-6-methylpicolinamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters, 9(4), 304-309. [Link]

-

Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358. [Link]

-

Perregaard, J., et al. (1993). Synthesis and receptor binding of enantiomeric N-substituted cis-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamines as high-affinity sigma receptor ligands. Journal of Medicinal Chemistry, 36(12), 1645-1656. [Link]

-

Varlı, M., et al. (2025). Strictosamide and mitraphylline inhibit cancer cell motility by suppressing epithelial-mesenchymal transition via integrin α4-mediated signaling. Scientific Reports, 15(1), 1-13. [Link]

-

Sanna, A., et al. (2016). Bioactive heterocycles containing endocyclic N-hydroxy groups. Molecules, 21(10), 1335. [Link]

-

Petrucci, V., et al. (2022). N-[1,3-Dialkyl(aryl)-2-oxoimidazolidin-4-ylidene]-aryl(alkyl)sulphonamides as Novel Selective Human Cannabinoid Type 2 Receptor (hCB2R) Ligands. International Journal of Molecular Sciences, 23(23), 14619. [Link]

Sources

- 1. Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and synthesis of (Z)-1,2-diphenyl-1-(4-methanesulfonamidophenyl)alk-1-enes and (Z)-1-(4-azidophenyl)-1,2-diphenylalk-1-enes: novel inhibitors of cyclooxygenase-2 (COX-2) with anti-inflammatory and analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Biphenylsulfonamide endothelin receptor antagonists. 2. Discovery of 4'-oxazolyl biphenylsulfonamides as a new class of potent, highly selective ET(A) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and receptor binding of enantiomeric N-substituted cis-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamines as high-affinity sigma receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Safety, Handling, and Operational Protocols for N-(4-methylcyclohexyl)methanesulfonamide

Executive Summary

The handling of specialized sulfonamide derivatives requires a nuanced understanding of both their base pharmacophores and their unique functional group substitutions. N-(4-methylcyclohexyl)methanesulfonamide represents a highly specific structural class where the hydrophilic methanesulfonamide core is coupled with a lipophilic 4-methylcyclohexyl moiety. This whitepaper establishes a self-validating framework for the safe handling, experimental manipulation, and decontamination of this compound. By understanding the causality behind its physicochemical behavior, researchers can implement engineering controls that go beyond generic safety data sheets (SDS).

Chemical Profiling & Toxicological Causality

To design effective safety protocols, we must first deconstruct the molecule's structure to understand the why behind its hazard profile.

While base methanesulfonamides are known to cause serious skin and eye irritation (GHS Hazard Statements H315 and H319), the addition of the 4-methylcyclohexyl group significantly alters the molecule's pharmacokinetic and toxicological behavior[1].

-

Lipophilicity and Dermal Penetration: The cycloalkyl substitution increases the partition coefficient (LogP) of the molecule. This elevated lipophilicity enhances the compound's ability to traverse the lipid-rich stratum corneum of human skin. Consequently, dermal exposure presents a higher systemic risk than it would for highly polar, unsubstituted sulfonamides.

-

Aerosolization and Respiratory Hazards: As a crystalline solid, this compound is prone to triboelectric charging (static buildup) during physical transfer. Inhalation of these micro-particulates can lead to severe respiratory tract irritation[2].

-

Sensitization Potential: Sulfonamide functional groups are notorious for inducing hypersensitivity reactions. Repeated sub-acute exposures can lead to allergic contact dermatitis or systemic sensitization.

Quantitative Safety & Physicochemical Profile

The following table summarizes the critical properties of the compound class and the direct operational implications for laboratory personnel.

| Property / Hazard | Value / Descriptor | Causality & Operational Implication |

| Molecular Formula | C8H17NO2S | Determines stoichiometric requirements for chemical neutralization. |

| Physical State | Crystalline Solid | Prone to static aerosolization; mandates the use of anti-static tools and HEPA filtration[3]. |

| Lipophilicity (LogP) | Elevated | High dermal penetration risk; dictates the mandatory use of thick nitrile gloves over latex. |

| GHS Hazards | H315, H319, H335 | Causes skin/eye/respiratory irritation; requires localized exhaust ventilation (LEV). |

| Incompatibilities | Strong Oxidizers | Exothermic reaction risk; requires strict segregation in chemical storage cabinets. |

Risk Assessment & Engineering Controls

A robust safety system relies on self-validating workflows. This means every control measure must have an observable indicator of success or failure.

Fig 1. Risk assessment and control workflow for handling lipophilic sulfonamides.

Personal Protective Equipment (PPE) Selection Logic

-

Gloves: Latex is strictly prohibited. The lipophilic nature of the 4-methylcyclohexyl group degrades latex rapidly. Use double-layered nitrile gloves (minimum 0.11 mm thickness). Inspect gloves prior to use; the self-validating check is the visual absence of micro-tears upon inflation.

-

Eye Protection: Tightly fitting safety goggles conforming to EN 166(EU) or NIOSH (US) are mandatory[2]. Standard safety glasses with side shields are insufficient against aerosolized sulfonamide dust.

-

Respiratory: If handled outside a closed system, a full-face respirator with P100 (HEPA) particulate cartridges must be utilized[2].

Experimental Workflow: Self-Validating Dispensing Protocol

To ensure absolute scientific integrity and safety, the physical handling of N-(4-methylcyclohexyl)methanesulfonamide must follow a strict, step-by-step methodology. This protocol incorporates causality-driven checks to prevent accidental exposure.

Phase 1: Environmental Preparation

-

Verify Containment: Activate the chemical fume hood and verify the face velocity is between 0.4 and 0.6 m/s.

-

Causality: Velocities below 0.4 m/s fail to capture heavy particulates, while velocities above 0.6 m/s create turbulent eddies that can blow the powder out of the hood and disrupt analytical balance stability.

-

-

Static Mitigation: Wipe the interior of the balance enclosure with a 70% isopropanol/water solution and allow it to dry.

-

Causality: This slightly increases local humidity, dissipating static charges that cause the crystalline powder to "jump" and aerosolize.

-

Phase 2: Execution 3. Transfer: Using a grounded, static-dissipative PTFE or stainless-steel spatula, carefully transfer the required mass of the compound into a pre-tared, anti-static weigh boat. 4. Sealing: Immediately transfer the weigh boat into the reaction vessel and seal the vessel with a septum before removing it from the fume hood.

Phase 3: Post-Execution Validation 5. Decontamination Check: Perform a wipe test of the balance pan and surrounding hood floor using a methanol-soaked swab.

- Self-Validation: If cross-contamination is a critical failure point for your assay, analyze the swab via rapid LC-MS to verify the absolute absence of the sulfonamide derivative.

Spill Management and Chemical Decontamination

In the event of an accidental release, immediate and methodical action is required to prevent systemic exposure and environmental contamination. Because the compound is not highly volatile but is highly irritating as a dust[4], the primary goal is to suppress aerosolization.

Fig 2. Step-by-step spill response and chemical decontamination pathway.

Spill Remediation Protocol

-

Isolation: Immediately evacuate personnel from the immediate vicinity to upwind areas[2].

-

Dust Suppression: Do not dry sweep. Dry sweeping introduces mechanical energy that aerosolizes the lipophilic powder. Instead, gently cover the spill with a damp, inert absorbent material (e.g., wet sand or a specialized chemical spill pad)[3].

-

Collection: Use non-sparking tools to shovel the absorbed mixture into a high-density polyethylene (HDPE) hazardous waste container[2].

-

Surface Decontamination: Wash the spill surface with a mild alkaline detergent solution.

-

Causality: The slightly acidic nature of the sulfonamide proton can be neutralized by mild bases, increasing its aqueous solubility and allowing for complete removal from laboratory surfaces.

-

Sources

Application Notes & Protocols: A Detailed Guide to the Synthesis of N-(4-methylcyclohexyl)methanesulfonamide

Abstract

This document provides a comprehensive guide for the synthesis of N-(4-methylcyclohexyl)methanesulfonamide, a sulfonamide derivative of interest in medicinal chemistry and drug development. Sulfonamides are recognized as crucial amide bioisosteres, offering modified metabolic stability and binding properties in drug candidates.[1] This protocol details a robust and reliable method for the preparation of the target compound via the reaction of 4-methylcyclohexylamine with methanesulfonyl chloride. We will cover the underlying reaction mechanism, critical safety and handling procedures, a detailed step-by-step experimental protocol, and a guide for troubleshooting common issues. The methodologies presented herein are designed for researchers in both academic and industrial settings, providing the technical accuracy and practical insights necessary for successful synthesis.

Scientific Foundation: Reaction Principle and Mechanism

The synthesis of N-(4-methylcyclohexyl)methanesulfonamide is fundamentally a nucleophilic acyl substitution reaction. The most common and effective method for forming the S-N bond in sulfonamides is the reaction between a primary or secondary amine and a sulfonyl chloride.[2][3]

Mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-methylcyclohexylamine acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride.

-

Tetrahedral Intermediate: This attack forms a transient, tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, expelling a chloride ion (Cl⁻), which is an excellent leaving group.

-

Deprotonation: The resulting product is protonated on the nitrogen. A base, typically an organic amine like triethylamine or pyridine, is added to the reaction mixture to neutralize the hydrochloric acid (HCl) generated in situ.[2] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Critical Safety and Handling Protocols

Safe laboratory practice is paramount. Both reactants possess significant hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).

2.1 Reagent-Specific Hazards:

-

Methanesulfonyl Chloride (MsCl):

-

Toxicity: Fatal if inhaled, toxic if swallowed or in contact with skin.[4]

-

Reactivity: Reacts with water, potentially liberating toxic gas.[6] It is incompatible with strong oxidizing agents, strong bases, alcohols, and amines.[6]

-

Handling: Must be handled in a chemical fume hood.[5][6] Use airtight, unbreakable containers for storage and transport.[4] Store in a dry, well-ventilated area, separated from incompatible materials.[4]

-

-

4-Methylcyclohexylamine:

2.2 Required Personal Protective Equipment (PPE):

-

Eye Protection: Tight-sealing safety goggles and a face shield are mandatory.[4][6][7]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).

-

Body Protection: A lab coat is required. For larger scales, a chemical-resistant apron is recommended.[4]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if there is a risk of inhalation.[6]

2.3 Emergency Procedures:

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4][5][7]

-

Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5][6][7]

-

Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][7]

-

Spills: Evacuate the area. Use a vapor-suppressing foam to reduce vapors.[8] Absorb the spill with an inert material (e.g., sand or vermiculite) and place it in a sealed container for disposal.[4] Do not use water on a methanesulfonyl chloride spill.[8]

Materials, Reagents, and Equipment

| Reagent / Material | Grade | Supplier Example | Purpose |

| 4-Methylcyclohexylamine (mixture of cis/trans) | Reagent (≥98%) | Sigma-Aldrich, AK Scientific | Starting Material (Nucleophile) |

| Methanesulfonyl Chloride (MsCl) | Reagent (≥99.5%) | Sigma-Aldrich, Merck | Starting Material (Electrophile) |

| Triethylamine (TEA) | Anhydrous (≥99.5%) | Sigma-Aldrich, Acros Organics | Base (HCl Scavenger) |

| Dichloromethane (DCM) | Anhydrous (≥99.8%) | Fisher Scientific, VWR | Reaction Solvent |

| Hydrochloric Acid (HCl) | 1 M Aqueous Solution | Fisher Scientific | Aqueous Wash |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | Fisher Scientific | Aqueous Wash |

| Brine (Saturated NaCl) | Aqueous Solution | Fisher Scientific | Aqueous Wash |

| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Reagent Grade | VWR, Sigma-Aldrich | Drying Agent |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | Stationary Phase for Chromatography |

| Ethyl Acetate | HPLC Grade | Fisher Scientific | Mobile Phase for Chromatography |

| Hexanes | HPLC Grade | Fisher Scientific | Mobile Phase for Chromatography |

| Equipment | |||

| Round-bottom flask, two-neck | VWR, Chemglass | Reaction Vessel | |

| Magnetic stirrer and stir bar | VWR | Agitation | |

| Ice/water bath | N/A | Temperature Control | |

| Addition funnel | Chemglass | Controlled Reagent Addition | |

| Nitrogen or Argon gas supply with manifold | Airgas | Inert Atmosphere | |

| Separatory funnel | Chemglass | Liquid-Liquid Extraction | |

| Rotary evaporator | Heidolph, Büchi | Solvent Removal | |

| Thin-Layer Chromatography (TLC) plates | MilliporeSigma | Reaction Monitoring | |

| Glass column for chromatography | Kimble Chase | Purification |

Detailed Experimental Protocol

This protocol is based on a standard 10 mmol reaction scale. Adjust quantities proportionally for different scales.

4.1 Reaction Setup

-

Under an inert atmosphere (Nitrogen or Argon), add 4-methylcyclohexylamine (1.13 g, 10 mmol, 1.0 eq) and anhydrous dichloromethane (DCM, 40 mL) to a flame-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar.

-

Add triethylamine (2.1 mL, 1.52 g, 15 mmol, 1.5 eq) to the solution.[9]

-

Cool the flask to 0 °C using an ice/water bath.

4.2 Addition of Methanesulfonyl Chloride

-

In a separate dry flask, prepare a solution of methanesulfonyl chloride (0.85 mL, 1.26 g, 11 mmol, 1.1 eq) in anhydrous DCM (10 mL).

-

Transfer this solution to an addition funnel and attach it to the reaction flask.

-

Add the methanesulfonyl chloride solution dropwise to the stirred amine solution over 20-30 minutes, ensuring the internal temperature remains below 5 °C. This slow addition is critical to control the exothermic reaction and prevent side product formation.

4.3 Reaction and Monitoring

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 12-24 hours.[9]

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Mobile Phase: A 30:70 mixture of ethyl acetate and hexanes is a good starting point.

-

Visualization: Use a UV lamp (if applicable) and/or an iodine chamber to visualize the spots. The reaction is complete when the 4-methylcyclohexylamine spot has been consumed.

-

4.4 Aqueous Workup

-

Once the reaction is complete, quench by slowly adding deionized water (30 mL).

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with:

-

1 M HCl (2 x 20 mL) to remove excess triethylamine and any unreacted starting amine.

-

Saturated NaHCO₃ solution (1 x 20 mL) to neutralize any remaining acid.

-

Brine (1 x 20 mL) to reduce the amount of water in the organic layer.[9]

-

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

4.5 Purification The crude product may require further purification, typically via flash column chromatography.[10]

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

-

Column Packing: Pack a glass column with silica gel using a slurry of hexanes or a low-polarity hexanes/ethyl acetate mixture.

-

Loading and Elution: Load the adsorbed crude product onto the top of the column. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield N-(4-methylcyclohexyl)methanesulfonamide as a solid or oil.

Process Visualization and Data

Chemical Reaction Scheme

Caption: Reaction scheme for the synthesis of N-(4-methylcyclohexyl)methanesulfonamide.

Experimental Workflow Diagram

Caption: Step-by-step workflow for synthesis, purification, and analysis.

Troubleshooting Common Issues

| Problem ID | Observation | Potential Cause(s) | Recommended Solution(s) |

| NCMS-T01 | Low or No Product Yield | 1. Inactive reagents (e.g., wet amine or solvent).2. Insufficient base.3. Reaction time too short. | 1. Use freshly opened or distilled anhydrous reagents and solvents.2. Ensure at least 1.1 equivalents of base are used.3. Monitor the reaction by TLC until the starting amine is fully consumed. |

| NCMS-T02 | Multiple Spots on TLC of Crude Product | 1. Reaction temperature was too high during addition.2. Formation of undesired side products. | 1. Maintain strict temperature control (0 °C) during the addition of methanesulfonyl chloride.2. Purify thoroughly using flash column chromatography. |

| NCMS-T03 | Product is an Oil and Does Not Solidify | 1. Presence of residual solvent.2. Formation of low-melting point byproducts. | 1. Ensure complete removal of solvent under high vacuum.2. Purify the product using column chromatography to remove oily impurities.[11] |

| NCMS-T04 | Difficulty Separating Product from Triethylamine HCl Salt | 1. Incomplete aqueous wash. | 1. Perform an additional wash with 1 M HCl during the workup to ensure all ammonium salts are removed into the aqueous layer. |

Conclusion

The protocol described provides a reliable and scalable method for synthesizing N-(4-methylcyclohexyl)methanesulfonamide. Adherence to the reaction conditions, particularly the slow addition of methanesulfonyl chloride at low temperatures and the use of anhydrous conditions, is critical for achieving high yields and purity. The outlined safety procedures must be strictly followed to mitigate the risks associated with the hazardous reagents. This application note serves as a foundational guide for researchers, enabling the efficient production of this valuable compound for further studies in drug discovery and development.

References

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride. BenchChem.

- Das, B. et al. (2018). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE, 8(4).

- Zheng, B. et al. (n.d.). Preparation of sulfonamides from N-silylamines. PMC - NIH.

- de Castro, P. P. et al. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing.

- St. Amant, A. H. et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University.

- Thermo Fisher Scientific. (2025). Safety Data Sheet for (4-Methylphenyl)methanesulfonyl chloride. Thermo Fisher Scientific.

- Merck. (2025). Safety Data Sheet for Methanesulfonyl chloride. Merck.

- AK Scientific, Inc. (n.d.). Safety Data Sheet for trans-4-Methyl-cyclohexylamine HCl. AK Scientific, Inc.

- NOAA. (n.d.). Methanesulfonyl chloride. CAMEO Chemicals.

- International Labour Organization & World Health Organization. (n.d.). ICSC 1163 - METHANESULFONYL CHLORIDE.

- BenchChem. (n.d.). Identifying and characterizing byproducts in N-cyclohexyl-4-methoxybenzenesulfonamide synthesis. BenchChem.

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. cbijournal.com [cbijournal.com]

- 3. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]

- 4. ICSC 1163 - METHANESULFONYL CHLORIDE [chemicalsafety.ilo.org]

- 5. merckmillipore.com [merckmillipore.com]

- 6. fishersci.com [fishersci.com]

- 7. aksci.com [aksci.com]

- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Note: A Framework for Evaluating N-(4-methylcyclohexyl)methanesulfonamide in Kinase Inhibitor Screening Assays

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, the discovery of novel kinase inhibitors is a cornerstone of modern drug development. The methanesulfonamide functional group is a key pharmacophore present in a variety of approved therapeutic agents.[1] This application note presents a comprehensive framework for the initial evaluation of N-(4-methylcyclohexyl)methanesulfonamide, a representative sulfonamide-containing compound, as a potential kinase inhibitor. While specific kinase activity data for this compound is not publicly available, this guide provides researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols to systematically assess its inhibitory potential. We will cover essential preliminary compound characterization, assay selection, and provide step-by-step protocols for both biochemical and cell-based screening assays. Furthermore, this document offers insights into data analysis, interpretation, and troubleshooting, establishing a self-validating system for the rigorous evaluation of novel chemical entities in kinase inhibitor discovery.

Introduction to Kinase Inhibitor Screening

Kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a process known as phosphorylation.[2] This post-translational modification acts as a molecular switch, regulating a vast array of cellular processes. The human genome contains over 500 kinases, collectively known as the kinome, and their aberrant activity is a frequent driver of disease.[3] Small molecule inhibitors that target the ATP-binding site of kinases have proven to be a highly successful class of therapeutics.[2]

The initial stages of kinase inhibitor discovery rely on robust and sensitive screening assays to identify and characterize hit compounds from large chemical libraries.[4] These assays can be broadly categorized as biochemical, which measure the direct effect of a compound on purified enzyme activity, and cell-based, which assess the compound's impact on kinase signaling within a cellular context. A variety of assay formats are available, each with its own advantages and limitations, including those based on fluorescence, luminescence, and time-resolved fluorescence resonance energy transfer (TR-FRET).[2]

The sulfonamide moiety is a versatile functional group in medicinal chemistry, known for its ability to form key hydrogen bonds with protein targets.[1] Its presence in numerous approved drugs highlights its potential in the design of novel therapeutics.[5][6] This application note will use N-(4-methylcyclohexyl)methanesulfonamide as a model compound to illustrate the workflow for assessing the kinase inhibitory activity of a novel chemical entity.

Compound Profile: N-(4-methylcyclohexyl)methanesulfonamide

A thorough understanding of the physicochemical properties of a test compound is critical for successful screening. While experimental data for N-(4-methylcyclohexyl)methanesulfonamide is limited, we can infer a hypothetical profile based on its structure and the properties of related molecules.

| Property | Hypothetical Assessment | Rationale & Handling Recommendations |

| Molecular Formula | C8H17NO2S | --- |

| Molecular Weight | 191.29 g/mol | --- |

| Solubility | Likely soluble in DMSO.[7][8] | Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. DMSO is a polar aprotic solvent capable of dissolving a wide range of organic compounds.[8] Due to its hygroscopic nature, store the DMSO stock at -20°C or -80°C with desiccant.[9] |

| Aqueous Stability | Expected to be stable at neutral and alkaline pH. | Sulfonamides are generally hydrolytically stable under typical environmental conditions (neutral pH and ambient temperature).[3][10][11] However, prolonged exposure to strongly acidic conditions may lead to degradation.[10][11][12] It is recommended to prepare fresh aqueous dilutions for each experiment from the DMSO stock. |

| Potential for Off-Target Effects | The sulfonamide group is present in various drugs, but the perception of a "sulfa allergy" is often associated with sulfonamide antibiotics containing an arylamine moiety, which is absent in this compound.[13][14] | While the risk of cross-reactivity is likely low, it is important to be aware of the general perception.[14][15] The primary focus of initial screening is on-target activity, with broader safety profiling conducted in later stages. |

Experimental Planning and Assay Selection

A logical and well-planned experimental workflow is essential for the efficient evaluation of a potential kinase inhibitor.

Kinase Target Selection

The choice of kinase target(s) will depend on the therapeutic area of interest. For a novel compound with no prior biological data, screening against a diverse panel of kinases representing different branches of the kinome is a common starting point to identify initial hits and assess selectivity.

Assay Format Selection

The selection of an appropriate assay format is a critical decision. Key considerations include the availability of reagents, the required throughput, and the nature of the information desired.

| Assay Type | Principle | Advantages | Disadvantages |

| Luminescence-Based (e.g., ADP-Glo™) | Measures the amount of ADP produced in the kinase reaction. ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal.[10] | High sensitivity, broad applicability to virtually any kinase, and robust performance with high Z'-factor values.[10] | Indirect measurement of kinase activity, potential for interference from compounds that affect luciferase. |

| TR-FRET (e.g., LanthaScreen™) | Measures the binding of a fluorescent tracer to the kinase. Inhibition is detected by the displacement of the tracer, leading to a decrease in the FRET signal.[16] | Homogeneous "mix-and-read" format, high sensitivity, and reduced background fluorescence.[2][16] | Requires specific reagents for each kinase (tagged kinase, tracer), may not detect allosteric inhibitors. |

| Cell-Based Assays (e.g., Phospho-specific antibody-based) | Measures the phosphorylation of a specific substrate within a cellular context using techniques like Western blotting or ELISA. | Provides information on cellular potency, membrane permeability, and engagement with the target in a more physiologically relevant system. | Lower throughput, more complex protocols, and potential for confounding factors related to cellular metabolism and off-target effects. |